molecular formula C17H27BrO B8668014 1-bromo-3,5-ditert-butyl-2-propoxybenzene

1-bromo-3,5-ditert-butyl-2-propoxybenzene

Cat. No.: B8668014
M. Wt: 327.3 g/mol
InChI Key: OFCBSPVMPWHSKK-UHFFFAOYSA-N
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Description

1-bromo-3,5-ditert-butyl-2-propoxybenzene is an organic compound with the molecular formula C17H27BrO. It is a derivative of bromobenzene, where the benzene ring is substituted with a bromine atom, two tert-butyl groups, and a propoxy group. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to achieve selective bromination at the desired position . The subsequent etherification step involves the reaction of the brominated intermediate with propyl alcohol under basic conditions to introduce the propoxy group.

Industrial Production Methods

Industrial production of 1-bromo-3,5-ditert-butyl-2-propoxybenzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of tubular reactors for diazotization reactions, as seen in the preparation of similar compounds, can enhance yield and safety .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,5-ditert-butyl-2-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-bromo-3,5-ditert-butyl-2-propoxybenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-3,5-ditert-butyl-2-propoxybenzene involves its interaction with molecular targets through its bromine and propoxy groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the propoxy group can engage in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-3,5-ditert-butyl-2-propoxybenzene is unique due to the presence of both tert-butyl and propoxy groups, which confer distinct steric and electronic properties. These features enhance its utility in organic synthesis and industrial applications, making it a valuable compound for various research and production processes.

Properties

Molecular Formula

C17H27BrO

Molecular Weight

327.3 g/mol

IUPAC Name

1-bromo-3,5-ditert-butyl-2-propoxybenzene

InChI

InChI=1S/C17H27BrO/c1-8-9-19-15-13(17(5,6)7)10-12(11-14(15)18)16(2,3)4/h10-11H,8-9H2,1-7H3

InChI Key

OFCBSPVMPWHSKK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-4,6-di-tert-butyl-phenol (18.58 g, 65 mmol) in DMF (200 mL) was added to a stirred slurry of sodium hydride in anhydrous DMF (500 mL) precooled to −7° C. over 15 min. The resulting reaction mixture was stirred at <0° C. for 0.5 h. n-Propyl iodide was added and stirring of the olive green reaction mixture was continued for 18 h. after removal of the ice bath. The reaction was quenched with de-ionized water (2.5 L), 1 M HCl (250 mL) and 5% LiCl solution (250 mL). The resulting mixture was extracted with ethyl acetate (2×250 mL). Sodium chloride (q.s. to saturation) was added to facilitate the separation. The aqueous layer was extracted with hexane (200 mL). The combined organic layers were washed with 5% LiCl (2×200 mL) dried (MgSO4) and filtered. The solvent was removed under vacuum to give a viscous oil which was a 2:1 ration of product to DMF. The residue was dissolved in hexane (100 mL) and the solution was washed with 5% LiCl solution (3×30 mL). The hexane solution was dried (MgSO4), filtered, and the hexane was removed under vacuum to give a light brown oil which crystallized on standing to give a tan solid (21.23 g, 99%). The product may be purified by sublimation at 150° C. at 0.5 torr to give a light yellow solid. NMR (250 Mz, CDCl3): δ 7.32 (d, 1H, J=2.4 Hz), 7.20 (d, 1H, J=2.4), 3.92 (t, 2H, J=6.8), 1.82 (sex, 2H), 1.00 (t, 3H, J=7.4). MS [EI+] 326, 328 (M+H)+.
Quantity
18.58 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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200 mL
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solvent
Reaction Step One
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Quantity
500 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
99%

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